molecular formula C12H19NO3S B5303111 N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide

N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide

Cat. No. B5303111
M. Wt: 257.35 g/mol
InChI Key: CTBPLZKWJISWKA-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide, commonly known as DMSO2, is a chemical compound that has been extensively studied for its potential uses in scientific research. This compound is a derivative of dimethyl sulfoxide (DMSO), which has been used for decades as a solvent and cryoprotectant in various fields of research. DMSO2 has been shown to have unique properties that make it a promising candidate for a wide range of applications, including in the fields of biology, chemistry, and medicine.

Mechanism of Action

The exact mechanism of action of N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 is not fully understood, but it is believed to act as an oxidizing agent, similar to other sulfoxides. N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 has been shown to react with various nucleophiles, such as thiols and amines, which may contribute to its biological activity.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activity. N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 has also been shown to have analgesic properties, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 is its ability to act as both a solvent and oxidizing agent, making it a versatile compound for use in a range of reactions. However, N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 can be difficult to handle due to its high reactivity and potential for toxicity. It is important to use caution when working with N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 and to follow proper safety protocols.

Future Directions

There are many potential future directions for research involving N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2. One promising area of research is the development of new synthetic methods for N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 and its potential applications in the fields of medicine and biology.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 can be achieved through several methods, including the oxidation of N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide using various oxidants such as hydrogen peroxide, peracids, or persulfates. One of the most commonly used methods for N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 synthesis involves the reaction of N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide with chloramine-T in the presence of a base, such as sodium bicarbonate or potassium carbonate. This method has been shown to yield high purity and yield of N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2.

Scientific Research Applications

N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 is in the field of organic synthesis, where it has been used as a solvent and oxidant in a range of reactions. N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide2 has also been shown to have potential applications in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

N-[1-(3,4-dimethylphenoxy)propan-2-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-9-5-6-12(7-10(9)2)16-8-11(3)13-17(4,14)15/h5-7,11,13H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBPLZKWJISWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(C)NS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethylphenoxy)propan-2-yl]methanesulfonamide

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